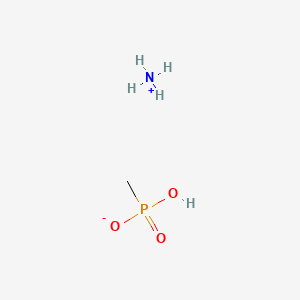
Ammonium methyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium methyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium methyl phosphonate can be synthesized through various methods. One common approach involves the reaction of methyl phosphorus dichloride with alcohol to produce a methyl phosphonate compound. This intermediate then reacts with acrolein to form a methyl propionaldehyde phosphonate compound, which undergoes further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-accelerated synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate group into a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group into a phosphine group.
Substitution: Substitution reactions often involve replacing the ammonium group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphonates .
Wissenschaftliche Forschungsanwendungen
Ammonium methyl phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ammonium methyl phosphonate exerts its effects involves the cleavage of the carbon-to-phosphorus bond. This bond cleavage can lead to the formation of reactive intermediates that interact with various molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or disrupt cellular processes by interfering with phosphorus metabolism .
Vergleich Mit ähnlichen Verbindungen
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Ciliatine: The first natural compound discovered to contain a carbon-to-phosphorus bond.
Dimethyl methyl phosphonate: Used in flame retardants and plasticizers.
Uniqueness: Ammonium methyl phosphonate is unique due to its specific combination of ammonium and methyl groups, which confer distinct chemical properties and reactivity. Its stability and resistance to decomposition make it particularly valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
34255-87-3 |
|---|---|
Molekularformel |
CH5O3P.H3N CH8NO3P |
Molekulargewicht |
113.05 g/mol |
IUPAC-Name |
azanium;hydroxy(methyl)phosphinate |
InChI |
InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |
InChI-Schlüssel |
COIVORYDLGWALF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


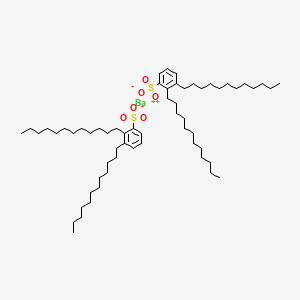
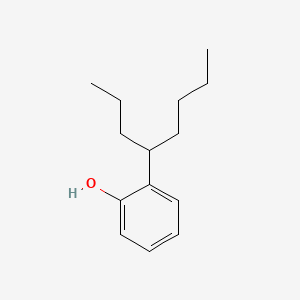
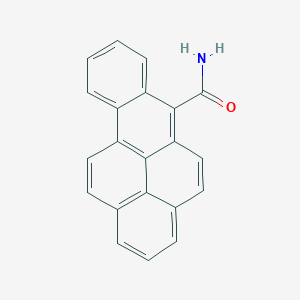
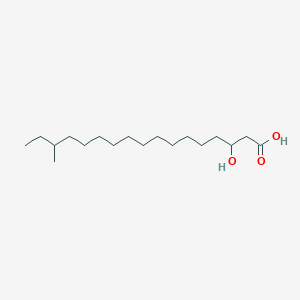
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
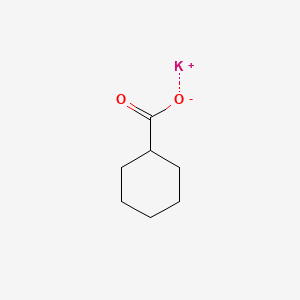



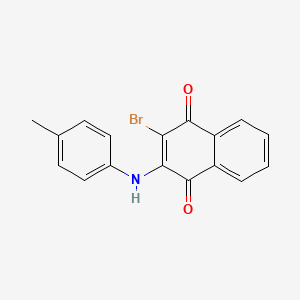
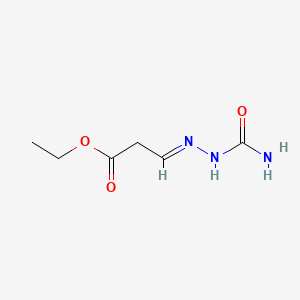
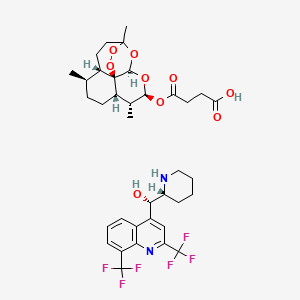
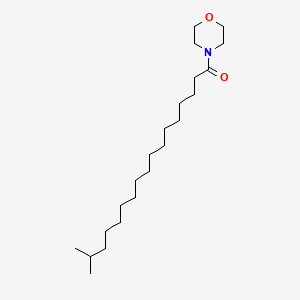
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
